molecular formula C6H11N3O B8741815 5-Methyl-N-propyl-1,3,4-oxadiazol-2-amine CAS No. 62347-92-6

5-Methyl-N-propyl-1,3,4-oxadiazol-2-amine

Cat. No. B8741815
CAS RN: 62347-92-6
M. Wt: 141.17 g/mol
InChI Key: OIMFGDHPGDUQKS-UHFFFAOYSA-N
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Patent
US04158659

Procedure details

1-Acetyl-4-n-propyl semicarbazide (35 g, 0.22 mol) prepared by method (a) above, was refluxed with POCl3 (150 ml) for 2 hours, until no more HCl was evolved. Excess POCl3 was taken off by a water pump and the mixture poured into 200 ml. iced water and neutralized with 50% NaOH to pH 7. Red oil was extracted with dichloromethane (2×180 ml), dried, filtered and evaporated down to yield an oil which was distilled in a vigreux flask to yield the title compound as a pink liquid which crystallised upon standing to a solid. (m.p. 46.5°-47.5° C.).
Name
1-Acetyl-4-n-propyl semicarbazide
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]([NH:8][CH2:9][CH:10]=[CH2:11])=[O:7])(=O)[CH3:2].O=P(Cl)(Cl)Cl.Cl.[OH-].[Na+]>O>[CH3:2][C:1]1[O:7][C:6]([NH:8][CH2:9][CH2:10][CH3:11])=[N:5][N:4]=1 |f:3.4|

Inputs

Step One
Name
1-Acetyl-4-n-propyl semicarbazide
Quantity
35 g
Type
reactant
Smiles
C(C)(=O)NNC(=O)NCC=C
Name
Quantity
150 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture poured into 200 ml
EXTRACTION
Type
EXTRACTION
Details
Red oil was extracted with dichloromethane (2×180 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
to yield an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled in a vigreux flask

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.